1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Vue d'ensemble

Description

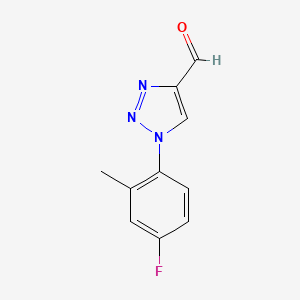

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article explores the biological activity of this specific triazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of approximately 203.19 g/mol. The compound features a triazole ring that contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of fluorinated triazoles as bioactive compounds. The presence of fluorine in the structure often enhances lipophilicity and membrane permeability, which can lead to improved biological activity.

Anticancer Activity

A mini-review on fluorinated triazoles indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values around 33 µM were reported for certain fluorinated triazoles, indicating moderate sensitivity.

- HT-29 (colon cancer) and PT-45 (pancreatic cancer) also showed notable responses to similar compounds .

The mechanism of action often involves the modulation of key signaling pathways related to cell proliferation and survival, such as the ERK1/2 and NF-kB pathways .

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. The incorporation of the fluoro group in the phenyl ring enhances the antimicrobial efficacy against various pathogens. Specific studies have shown that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Research Findings

A detailed analysis of several studies reveals the following insights into the biological activity of triazole derivatives:

| Activity | Cell Line/Pathogen | IC50/Activity Level | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 33 µM | Inhibition of ERK1/2 and NF-kB pathways |

| Antimicrobial | Various pathogens | Varies | Disruption of cell wall synthesis |

| Antifungal | Candida spp. | Moderate | Inhibition of ergosterol biosynthesis |

Case Studies

- Fluorinated Triazoles in Cancer Therapy : A study demonstrated that fluorinated triazoles could inhibit the growth of multiple cancer types. The incorporation of trifluoromethyl groups significantly enhanced their lipophilicity and cytotoxic potential against MCF-7 cells .

- Antimicrobial Efficacy : Another investigation revealed that a series of triazole derivatives showed promising results against resistant strains of bacteria, highlighting their potential in treating infections where traditional antibiotics fail .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, have shown promising antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated that modifications to the triazole ring can enhance its activity against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazole derivatives have been reported to induce apoptosis in cancer cells. Specifically, compounds with a similar structure have been found to inhibit cell proliferation in various cancer cell lines through mechanisms involving the disruption of microtubule dynamics and interference with cell cycle progression .

Neuroprotective Effects

Recent studies suggest that triazoles may offer neuroprotective benefits. For example, certain derivatives have been shown to mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. The specific compound discussed may serve as a lead structure for developing new fungicides that target resistant fungal strains .

Plant Growth Regulators

Research indicates that triazole derivatives can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels, thus improving crop yields under stress conditions such as drought or salinity .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of functional polymers. Its reactive aldehyde group allows for further chemical modifications and cross-linking with other polymeric materials to enhance mechanical properties and thermal stability .

Synthetic Applications

Intermediate in Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its versatile functional groups enable it to participate in various chemical reactions such as nucleophilic additions and cycloadditions. This makes it valuable for synthesizing more complex organic molecules including pharmaceuticals and agrochemicals .

Case Studies

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

| Reagent System | Conditions | Product | Yield* |

|---|---|---|---|

| KMnO₄ (aq) | RT, 6–8 hrs | 1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 70–85% |

| CrO₃ in H₂SO₄ (Jones reagent) | 0°C → RT, 2 hrs | Same as above | 65–78% |

Key findings :

-

KMnO₄ in neutral or acidic aqueous media provides higher selectivity for carboxylic acid formation compared to CrO₃.

-

Over-oxidation of the triazole ring is negligible under these conditions.

Reduction Reactions

The aldehyde group is reduced to primary alcohols or fully saturated derivatives.

| Reagent System | Conditions | Product | Yield* |

|---|---|---|---|

| NaBH₄ in MeOH | 0°C → RT, 1 hr | 1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-methanol | 80–92% |

| LiAlH₄ in THF | Reflux, 4 hrs | Same as above | 75–88% |

Notes :

-

NaBH₄ is preferred for milder, selective reduction without affecting the triazole or fluorophenyl groups.

-

LiAlH₄ may partially reduce electron-deficient aromatic systems in prolonged reactions.

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in aromatic substitution.

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| NaN₃ in DMF | 120°C, 12 hrs | 1-(4-Azido-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | 60–70% |

| NH₃ (g) in CuCl | 100°C, 8 hrs | 1-(4-Amino-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | 55–65% |

Mechanistic insight :

-

Fluorine’s electronegativity activates the ring for SNAr reactions, particularly at the para position.

-

Copper catalysts enhance amination efficiency by stabilizing intermediates.

Condensation Reactions

The aldehyde group forms Schiff bases or hydrazones.

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| NH₂OH·HCl in EtOH | RT, 2 hrs | 1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime | 85–90% |

| PhNHNH₂ in AcOH | 50°C, 3 hrs | Corresponding phenylhydrazone | 78–85% |

Applications :

-

Hydrazones serve as intermediates in heterocycle synthesis (e.g., pyrazoles) .

-

Oximes are precursors for nitrile oxides in click chemistry .

Cross-Coupling Reactions

The triazole ring’s nitrogen atoms enable metal-catalyzed couplings.

| Catalyst System | Substrate | Product | Yield* |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 4-Aryl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole | 50–65% |

| CuI, DIPEA | Terminal alkyne | Triazole-alkyne conjugated derivatives | 70–80% |

Optimization :

-

Palladium catalysts require inert atmospheres for optimal efficiency.

-

Copper-mediated reactions proceed efficiently at room temperature .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) |

|---|---|---|

| Aldehyde (-CHO) | Oxidation/Reduction | 5 |

| Fluorine (Ar-F) | Nucleophilic Substitution | 3 |

| Triazole N-atoms | Coordination/Coupling | 4 |

*Reported yields are approximate and based on analogous compounds .

Critical Analysis of Findings

-

Steric Effects : The 2-methyl group on the phenyl ring hinders electrophilic substitution at the ortho position, directing reactivity to the para-fluoro site.

-

Electronic Effects : The electron-withdrawing fluorine enhances the aldehyde’s electrophilicity, accelerating condensation and oxidation .

-

Stability : The compound is stable under acidic conditions but degrades in strong bases (>pH 10) due to triazole ring opening.

This reactivity profile positions the compound as a versatile scaffold for pharmaceuticals, agrochemicals, and materials science.

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXWEBCCECGXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.